N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide
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Overview
Description
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide is a synthetic organic compound. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Acetamide Formation: The acetamide moiety can be introduced by reacting the carbazole derivative with 2-(2,4,5-trifluorophenyl)acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the carbazole core.
Reduction: Reduction reactions could target the acetamide moiety or the carbazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of organic electronic materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Carbazole Derivatives: Compounds such as 9-ethylcarbazole and 3,6-dibromocarbazole share structural similarities.
Acetamide Derivatives: Compounds like N-phenylacetamide and N-(2,4-dichlorophenyl)acetamide are structurally related.
Uniqueness
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide is unique due to the specific combination of the carbazole core, methoxy group, and trifluorophenyl acetamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C21H19F3N2O2 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C21H19F3N2O2/c1-28-12-5-6-18-14(9-12)13-3-2-4-19(21(13)26-18)25-20(27)8-11-7-16(23)17(24)10-15(11)22/h5-7,9-10,19,26H,2-4,8H2,1H3,(H,25,27) |
InChI Key |
RJCBMQFDURXPFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CC4=CC(=C(C=C4F)F)F |
Origin of Product |
United States |
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